

Application Notes: Using CRISPR-Cas9 to Knockout microRNA-21

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Compound of Interest

Compound Name: *p18SMI-21*

Cat. No.: *B1678138*

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Introduction

MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide range of human cancers and is implicated in various pathological processes, including cell proliferation, apoptosis, and invasion.[1][2] Its role as an oncogene makes it an attractive target for therapeutic intervention.[3][4] The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the permanent disruption of miR-21 expression by introducing mutations in its genomic locus.[1][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CRISPR-Cas9 to knockout miR-21.

Principle

The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic target, in this case, the pre-miR-21 sequence.[5] The Cas9 protein induces a double-strand break (DSB) in the DNA, which is then repaired by the cell's natural repair mechanisms, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[6] This often results in small insertions or deletions (indels) that can disrupt the structure of the pre-miR-21 hairpin and consequently abolish the production of mature miR-21.[7][8]

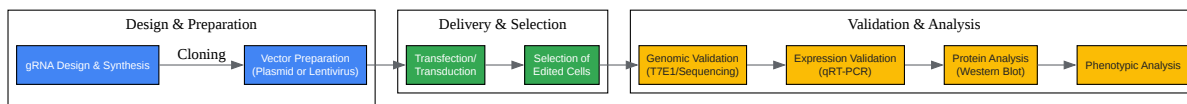
Applications

The knockout of miR-21 using CRISPR-Cas9 has numerous applications in research and drug development:

- **Functional Analysis:** Elucidating the precise roles of miR-21 in various biological processes by observing the phenotypic changes after its ablation.[7][8]
- **Target Validation:** Confirming the downstream targets of miR-21 and their involvement in signaling pathways.[1][9]
- **Therapeutic Development:** Investigating the potential of miR-21 knockout as a therapeutic strategy for cancer and other diseases.[1][10]
- **Drug Resistance Studies:** Understanding the role of miR-21 in conferring resistance to chemotherapeutic agents.[7][10]

Experimental Workflow

The overall workflow for miR-21 knockout using CRISPR-Cas9 involves several key steps, from gRNA design to functional analysis of the knockout cells.



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Figure 1: Experimental workflow for CRISPR-Cas9 mediated knockout of miR-21.

Data Presentation

The following tables summarize quantitative data from studies that have successfully knocked out miR-21 using CRISPR-Cas9.

Table 1: Knockout Efficiency and Impact on miR-21 Expression

Cell Line	Method of Delivery	Validation Method	Knockout Efficiency / Reduction in miR-21 Expression	Reference
Ovarian Cancer (SKOV3, OVCAR3)	Lentiviral Transduction	qRT-PCR	Significantly reduced with all four gRNAs	[7]
Glioma (GL261, CT2A, U87)	Plasmid Transfection	TaqMan qRT-PCR	Significant decrease in miR-21 levels	[1]
HEK293	Plasmid Transfection	T7 Endonuclease I Assay	Cleavage frequency of 16.7%, 18.9%, and 22.4% for three gRNAs	[11]
Lung Cancer (A549)	Lentiviral Transduction	qRT-PCR	Significant reduction in miR-21 levels	[12]

Table 2: Phenotypic Effects of miR-21 Knockout

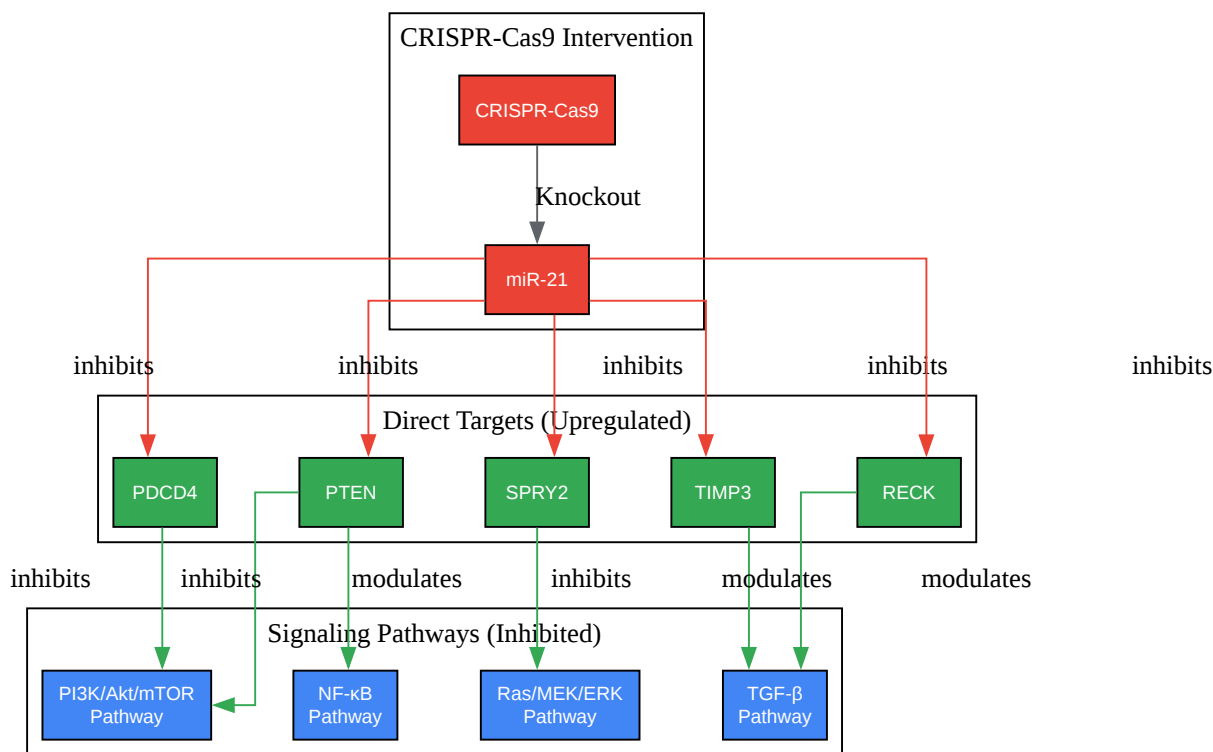
Cell Line	Phenotypic Change	Quantitative Effect	Reference
Ovarian Cancer (SKOV3, OVCAR3)	Reduced Cell Proliferation	Significant reduction compared to control	[7][12]
Ovarian Cancer (SKOV3, OVCAR3)	Reduced Cell Migration & Invasion	Significant reduction compared to control	[7][12]
Glioma (GL261, CT2A, U87)	Reduced Cell Proliferation, Migration & Invasion	Significant reduction in vitro	[1]
Lung Cancer (A549)	Reduced Proliferation, Migration & Colony Formation	Significant reduction compared to control	[10][12]
Hematopoietic Stem Cells	Increased number of long-term HSCs	Marked increase in the BM	[13]

Table 3: Upregulation of miR-21 Target Gene Expression Post-Knockout

Cell Line	Target Gene	Method of Analysis	Fold Change in Expression	Reference
Ovarian Cancer (SKOV3, OVCAR3)	PDCD4	Western Blot	Upregulated	[7]
Ovarian Cancer (SKOV3, OVCAR3)	SPRY2	Western Blot	Upregulated	[7]
Glioma (GL261)	Cdc25a, Cxcl10, Krit1, Smad7, Stat3, Cdk6	qRT-PCR	Enhanced levels of miR-21 regulated mRNAs	[1]
Lung Cancer (A549)	PTEN	Western Blot	Increased expression	[10] [12]
Lung Cancer (A549)	PDCD4	Western Blot	Increased expression	[10] [12]

Signaling Pathways Affected by miR-21 Knockout

miR-21 is a critical regulator of several key signaling pathways involved in cancer progression. Its knockout leads to the modulation of these pathways, primarily through the upregulation of its direct targets.



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